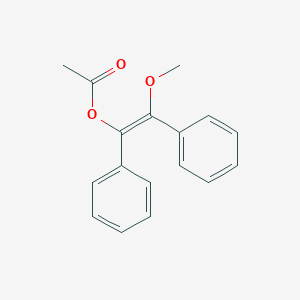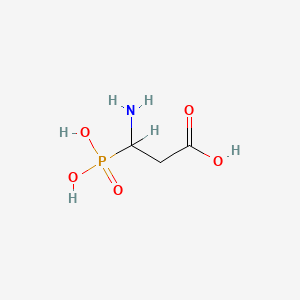
beta-Alanine, 3-phosphono-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Alanine, 3-phosphono-: is a derivative of beta-alanine, an amino acid that is naturally occurring in nature. This compound is particularly interesting due to its unique structure, which includes a phosphono group attached to the beta-alanine molecule. This modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phosphono- can be achieved through both chemical and biological methods. The chemical synthesis typically involves the reaction of beta-alanine with a phosphonating agent under controlled conditions. This process often requires high temperatures and pressures, as well as strongly acidic or alkaline conditions to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of beta-Alanine, 3-phosphono- may involve the use of biotechnological methods. These methods leverage the specificity and mild conditions of biological processes, such as enzymatic conversion or whole-cell synthesis, to produce the compound efficiently and sustainably .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Alanine, 3-phosphono- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphono group, which can act as a reactive site for different chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of beta-Alanine, 3-phosphono- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of beta-Alanine, 3-phosphono- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted beta-alanine compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, beta-Alanine, 3-phosphono- is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, beta-Alanine, 3-phosphono- is studied for its role in metabolic pathways and its potential as a biomimetic compound. It has been shown to mimic the pyrophosphate moiety of deoxyadenosine triphosphate, making it useful in enzymatic synthesis of nucleic acids .
Medicine: In medicine, beta-Alanine, 3-phosphono- is investigated for its potential therapeutic applications. Its ability to interact with various biological targets, such as enzymes and receptors, makes it a candidate for drug development and other medical applications .
Industry: In industrial applications, beta-Alanine, 3-phosphono- is used in the production of various chemicals and materials. Its unique properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other industrial products .
Mecanismo De Acción
The mechanism of action of beta-Alanine, 3-phosphono- involves its interaction with specific molecular targets and pathways. For example, it can act as a mimic of pyrophosphate in enzymatic reactions, facilitating the synthesis of nucleic acids. Additionally, its phosphono group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to beta-Alanine, 3-phosphono- include other phosphono amino acids, such as 3-phosphono-L-serine and 3-phosphono-L-cysteine. These compounds share the presence of a phosphono group attached to an amino acid backbone, imparting similar chemical and biological properties .
Uniqueness: What sets beta-Alanine, 3-phosphono- apart from other similar compounds is its specific structure and reactivity. The beta-alanine backbone provides unique chemical properties, while the phosphono group enhances its reactivity and potential for various applications. This combination makes beta-Alanine, 3-phosphono- a versatile and valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
5652-40-4 |
|---|---|
Fórmula molecular |
C3H8NO5P |
Peso molecular |
169.07 g/mol |
Nombre IUPAC |
3-amino-3-phosphonopropanoic acid |
InChI |
InChI=1S/C3H8NO5P/c4-2(1-3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) |
Clave InChI |
PYNYIIAOBBMFDZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(N)P(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


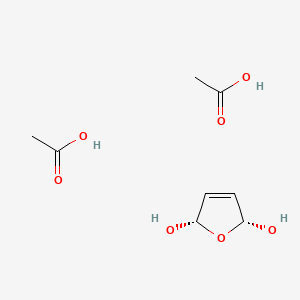
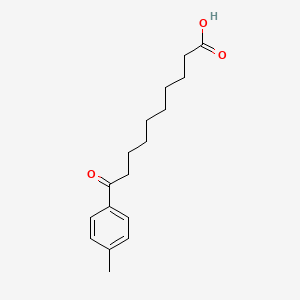
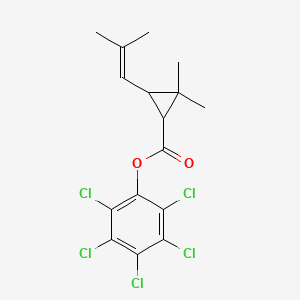
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)

![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)







